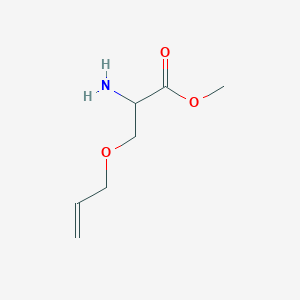
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is a heterocyclic compound containing a thiazole ring substituted with a chloro group and a methanesulfonamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide typically involves the reaction of 2-chloro-1,3-thiazole with methanesulfonamide under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the methanesulfonamide, followed by nucleophilic substitution at the 5-position of the thiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Condensation Reactions: The methanesulfonamide group can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Nucleophilic Substitution: Products include substituted thiazoles with various functional groups.
Oxidation: Products include thiazole sulfoxides and sulfones.
Reduction: Products include thiazolidines and related reduced compounds.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The thiazole ring is known for its biological activity, and modifications of this compound have shown promise in inhibiting bacterial and fungal growth .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects. These derivatives have been investigated for their anti-inflammatory, anticancer, and antiviral properties .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and fungicides. Its ability to modify biological pathways makes it useful in protecting crops from pests and diseases .
Mecanismo De Acción
The mechanism of action of (2-Chloro-1,3-thiazol-5-yl)methanesulfonamide involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and proteins, inhibiting their activity. For example, it may inhibit bacterial enzymes involved in cell wall synthesis, leading to antimicrobial effects. The methanesulfonamide group can enhance the compound’s solubility and bioavailability, allowing it to reach its targets more effectively .
Comparación Con Compuestos Similares
Similar Compounds
(2-Chloro-1,3-thiazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanesulfonamide group.
(2-Chloro-1,3-thiazol-5-yl)methyl acetate: Contains an acetate group instead of a methanesulfonamide group.
(2-Chloro-1,3-thiazol-5-yl)methanamine: Features an amine group instead of a methanesulfonamide group.
Uniqueness
(2-Chloro-1,3-thiazol-5-yl)methanesulfonamide is unique due to the presence of the methanesulfonamide group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Propiedades
Fórmula molecular |
C4H5ClN2O2S2 |
|---|---|
Peso molecular |
212.7 g/mol |
Nombre IUPAC |
(2-chloro-1,3-thiazol-5-yl)methanesulfonamide |
InChI |
InChI=1S/C4H5ClN2O2S2/c5-4-7-1-3(10-4)2-11(6,8)9/h1H,2H2,(H2,6,8,9) |
Clave InChI |
YCZQAZLKQATVNX-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=N1)Cl)CS(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}(methyl)amine](/img/structure/B13220806.png)


![3-(2-Aminoethyl)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13220829.png)
![2-Cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220834.png)
![2-Fluoro-1-[4-(propan-2-YL)phenyl]ethan-1-amine](/img/structure/B13220843.png)







![2-[2-(2-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13220892.png)
